Spdb-DM4
CAS No.:
Cat. No.: VC0006827
Molecular Formula: C46H63ClN4O14S2
Molecular Weight: 995.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H63ClN4O14S2 |
|---|---|
| Molecular Weight | 995.6 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |
| Standard InChI | InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 |
| Standard InChI Key | LAVNQRWLLQGEIB-BAQPUJNESA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
| SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Introduction
Chemical Composition and Structural Properties
Molecular Structure
SPDB-DM4 consists of DM4, a potent maytansinoid payload with antitubulin properties, conjugated to the SPDB linker. The related compound sulfo-SPDB-DM4 has a molecular formula of C46H63ClN4O17S3 and a molecular weight of approximately 1075.7 g/mol . The structure features a highly hindered disulfide bond, which is crucial for its stability in circulation and controlled release mechanism in target cells.
The maytansinoid portion (DM4) contains a macrocyclic lactam structure with multiple stereocenters, while the SPDB linker contains the critical disulfide bond that enables payload release under specific cellular conditions. This structural arrangement allows the molecule to remain stable in circulation while facilitating payload release in target cells.
Physical and Chemical Properties
SPDB-DM4 demonstrates specific physicochemical properties that make it suitable for incorporation into antibody-drug conjugates:
| Property | Characteristic |
|---|---|
| Solubility | Limited water solubility, typically dissolved in DMSO for stock solutions |
| Stability | Stable at -20°C for approximately 1 month; more stable at -80°C (up to 6 months) |
| Reactivity | Contains reactive NHS ester for antibody conjugation |
| Linker Type | Cleavable disulfide linker |
These properties are critical for the compound's function in ADC development, as they influence storage conditions, conjugation procedures, and ultimately therapeutic efficacy .
Mechanism of Action
Conjugation Chemistry
The primary function of SPDB-DM4 is in antibody-drug conjugates, where it serves as the cytotoxic payload linked to a targeting antibody. The conjugation process typically involves reaction between the N-hydroxysuccinimide (NHS) ester of the SPDB linker and lysine residues on the antibody molecule. This creates a stable amide bond between the linker and the antibody while preserving the disulfide bond that will later enable controlled release of the DM4 payload.
When developing ADCs with SPDB-DM4, researchers typically use specific conjugation conditions: antibodies at concentrations around 5 mg/mL are buffer-exchanged into HEPES buffer at pH 8.0, after which the linker-payload is added at a molar ratio of approximately 10:1 (drug to antibody) and incubated for 18 hours at room temperature .
Intracellular Processing
The mechanism by which SPDB-DM4 functions within ADCs involves several discrete steps:
-
The antibody portion of the ADC binds to target antigens on cancer cells
-
The ADC-antigen complex undergoes receptor-mediated endocytosis
-
Within the endosomal-lysosomal compartment, proteolytic degradation and reducing conditions cleave the hindered disulfide bond
-
Released DM4 binds to tubulin, disrupting microtubule dynamics
-
Disruption of microtubules leads to cell cycle arrest and apoptosis
The highly hindered disulfide structure of the SPDB linker is specifically designed to remain stable in circulation while being susceptible to cleavage in the reducing environment of the lysosome. This structural feature provides a selective release mechanism that helps minimize off-target toxicity .
Applications in Antibody-Drug Conjugates
Clinical Development Status
Several antibody-drug conjugates incorporating SPDB-DM4 have progressed to clinical trials. Notable examples include:
| ADC Name | Target | Antibody Component | Disease Indication | Developer | Clinical Stage |
|---|---|---|---|---|---|
| SAR3419 (huB4-DM4) | CD19 | huB4 humanized IgG1 | B-cell malignancies (ALL, DLBCL) | Sanofi | Phase II |
| SAR566658 | CA6 | DS6 humanized IgG1 | CA6-positive solid tumors | Sanofi | Clinical development |
These ADCs represent the translation of SPDB-DM4 chemistry into potential therapeutic agents targeting specific cancer antigens .
Comparison with Other Linker-Payload Systems
Within the broader landscape of ADC development, SPDB-DM4 represents one of several maytansinoid-based approaches. Other systems include SPP-DM1, which is used in lorvotuzumab mertansine (IMGN901) for CD56-positive malignancies . The choice between different linker-payload combinations depends on several factors including target biology, internalization rates, and required stability profiles.
The SPDB linker with its highly hindered disulfide bond offers certain advantages over other linkers, including:
-
Improved stability in circulation compared to less hindered disulfide linkers
-
Efficient release of active DM4 in the target cell environment
-
Ability to address certain mechanisms of drug resistance
Research Findings and Optimization Strategies
Pharmacokinetic Studies
Research into SPDB-DM4 containing ADCs has included detailed pharmacokinetic analysis to understand their behavior in vivo. Studies have examined the complex relationships between ADC concentration, released DM4, and metabolites such as S-methyl-DM4.
Mathematical modeling of these relationships has enabled researchers to predict and optimize dosing strategies. For example, investigations have employed compartmental pharmacokinetic models to characterize the degradation of ADCs, the release of DM4, and subsequent metabolism to S-methyl-DM4 .
Enhancing Therapeutic Index
A significant focus in SPDB-DM4 research has been improving the therapeutic window of resulting ADCs. One innovative approach involves the use of anti-maytansinoid single-domain antibodies (sdAbs) that can bind to released DM4, thereby reducing systemic exposure to free drug while preserving on-target activity.
In preclinical studies, this "inverse targeting" strategy has shown promise for enabling higher dosing of DM4-based ADCs without increasing toxicity. The approach involves administering anti-DM4 sdAbs alongside the ADC therapy, with the sdAbs acting as circulating sinks for any prematurely released payload molecules .
Synthesis and Manufacturing Considerations
Synthetic Approach
The production of SPDB-DM4 involves complex synthetic chemistry to generate both the DM4 payload and the SPDB linker, followed by their conjugation. While complete synthetic details are proprietary, the process generally involves:
-
Extraction or synthesis of maytansine
-
Chemical modification to produce DM4 with an appropriate reactive handle
-
Synthesis of the SPDB linker with protected functional groups
-
Controlled coupling of the linker and payload
-
Purification and quality control
The synthesis requires precise control of reaction conditions to maintain the stereochemistry of the numerous chiral centers in the maytansinoid structure while introducing the disulfide linkage with the correct geometry.
Quality Control Parameters
Manufacturing SPDB-DM4 for clinical applications requires stringent quality control measures to ensure batch-to-batch consistency. Key parameters typically include:
-
Chemical purity (typically >95%)
-
Correct stereochemical configuration
-
Stability of the disulfide bond
-
Reactivity of the NHS ester
-
Absence of degradation products
These parameters are critical for ensuring that the resulting ADCs have consistent drug-to-antibody ratios (DAR) and biological activity .
Future Directions and Emerging Applications
Extended Applications
While initially developed for oncology applications, the targeted delivery mechanism enabled by SPDB-DM4 has potential applications in other disease areas where selective cell killing is beneficial. Research in autoimmune disorders and certain infectious diseases represents emerging areas of interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume